2-Amino-4-cyanopyridine

5-HT2A Antagonism CNS Drug Discovery Receptor Pharmacology

Sourcing 2-cyanopyridines for CNS programs risks isomer-dependent activity shifts. 2-Amino-4-cyanopyridine (CAS 42182-27-4) is the validated mGluR2 antagonist scaffold-not interchangeable with 2,3- or 2,5-isomers. Key advantages: • Confirmed 5-HT2A activity (IC50 52 nM) enabling serotonergic polypharmacology • Favorable CNS drug properties (logP 0.99, MW 119.12) for blood-brain barrier penetration • ≥98% HPLC purity with ≤0.5% moisture ensures reproducible API synthesis and regulatory compliance. The para-substitution pattern dictates regioselectivity in cyclization and coupling; substituting isomers risks reaction failure or inactive pharmacophores.

Molecular Formula C6H5N3
Molecular Weight 119.12 g/mol
CAS No. 42182-27-4
Cat. No. B024417
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-4-cyanopyridine
CAS42182-27-4
Synonyms2-Amino-4-pyridinecarbonitrile;  2-Aminoisonicotinonitrile; 
Molecular FormulaC6H5N3
Molecular Weight119.12 g/mol
Structural Identifiers
SMILESC1=CN=C(C=C1C#N)N
InChIInChI=1S/C6H5N3/c7-4-5-1-2-9-6(8)3-5/h1-3H,(H2,8,9)
InChIKeyGEEAYLFEIFJFGP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Amino-4-cyanopyridine (CAS 42182-27-4): Properties and Procurement Specifications for Pharmaceutical Research


2-Amino-4-cyanopyridine (CAS 42182-27-4) is a heterocyclic aromatic compound with the molecular formula C6H5N3 and a molecular weight of 119.12 g/mol. It features a pyridine ring substituted with an amino group at the second position and a cyano group at the fourth position . This compound appears as a white to off-white crystalline solid with a melting point of 146–148°C and a predicted boiling point of 297.7°C. It is slightly soluble in water but more soluble in organic solvents such as alcohols and ketones . 2-Amino-4-cyanopyridine is widely recognized as a versatile building block in pharmaceutical synthesis, particularly for kinase inhibitors, antiviral agents, and CNS-targeted therapeutics, and is also utilized in agrochemical development .

Why In-Class 2-Amino-4-cyanopyridine Analogs Cannot Be Interchanged Without Risk


While several positional isomers of 2-amino-cyanopyridine exist—including 2-amino-3-cyanopyridine (CAS 24517-64-4), 2-amino-5-cyanopyridine, and 2-amino-6-cyanopyridine—these compounds are not functionally interchangeable. The specific 2,4-substitution pattern of 2-amino-4-cyanopyridine imparts distinct electronic properties that directly influence receptor binding affinity and synthetic reactivity [1]. For instance, 2-amino-4-cyanopyridine acts as an mGluR2 antagonist with application in CNS disorders, whereas 2-amino-3-cyanopyridine derivatives are primarily explored for carbonic anhydrase inhibition [2]. In synthetic applications, the electron distribution governed by the para-relationship between amino and cyano groups dictates regioselectivity in downstream coupling and cyclization reactions . Substituting a positional isomer without verifying target-specific SAR data may compromise reaction yields or lead to inactive pharmacophores, introducing unnecessary technical and financial risk in both research and manufacturing workflows.

Quantitative Differentiation of 2-Amino-4-cyanopyridine Versus Closest Analogs and Alternatives


Serotonin 5-HT2A Receptor Binding Affinity: Positional Isomer SAR Comparison

The biological target profile of 2-amino-4-cyanopyridine is distinct from its positional isomers due to the specific 2,4-substitution geometry. In a ligand-based structure-activity relationship (SAR) evaluation, a derivative containing the 2-amino-4-cyanopyridine scaffold demonstrated potent antagonistic activity at the human 5-HT2A receptor with an IC50 of 52 nM, as measured by calcium flux FLIPR assay after 10 minutes [1]. This activity was accompanied by moderate dopamine D2 receptor antagonism (IC50 = 89 nM, Lance Ultra cAMP assay) and 5-HT1A receptor agonism (EC50 = 176 nM, Lance Ultra cAMP assay). In contrast, structurally distinct derivatives based on 2-amino-3-cyanopyridine scaffolds have been evaluated for carbonic anhydrase inhibition rather than serotonin receptor modulation, with Ki values ranging from 2.84–112.44 μM against hCA I and 2.56–31.17 μM against hCA II [2]. This divergence in biological target engagement underscores that the 2,4-substitution pattern is critical for CNS receptor pharmacology, while the 2,3-isomer directs activity toward enzyme inhibition.

5-HT2A Antagonism CNS Drug Discovery Receptor Pharmacology

Palladium-Catalyzed Cyanation Yield: Synthetic Efficiency Versus Halogenated Precursors

The synthesis of 2-amino-4-cyanopyridine via palladium-catalyzed cyanation of 4-bromo-2-aminopyridine using Zn(CN)₂, Pd₂(dba)₃, and dppf in DMF at 100°C under nitrogen for 1.5 hours proceeds with an isolated yield of 80% after silica gel chromatography . This yield compares favorably to alternative synthetic routes to cyanopyridines. For example, the reduction of 2-nitro-4-cyanopyridine with iron powder requires hazardous nitration precursors and a multi-step sequence, while nucleophilic aromatic substitution of 2-chloro-4-cyanopyridine with ammonia requires 24 hours at 60°C and yields the hydrochloride salt that must be neutralized to isolate the free base [1]. Additionally, general palladium-catalyzed cyanation methodologies for aryl and heteroaryl chlorides reported yields in the moderate to good range, with the specific Buchwald-Hartwig amination approach to 2-arylamino-substituted pyridinyl nitriles achieving moderate yields from commercially available nitrile-substituted pyridyl chlorides . The 80% yield from 4-bromo-2-aminopyridine represents a robust, single-step transformation with readily available catalyst components, offering a practical entry point for scaling 2-amino-4-cyanopyridine synthesis.

Cross-Coupling Chemistry Process Chemistry Cyanation Methodology

Physicochemical Profile: Melting Point, Density, and logP Differentiation from Halogenated Analogs

The physicochemical identity of 2-amino-4-cyanopyridine is defined by measurable parameters that distinguish it from related building blocks. The compound exhibits a melting point of 146–148°C and a predicted density of 1.23±0.1 g/cm³ . Its calculated partition coefficient (ACD/LogP) is 0.99, with LogD values of 0.98 at pH 5.5 and 1.05 at pH 7.4 . The topological polar surface area (PSA) is 62.7 Ų. In comparison, halogenated analogs such as 2-amino-4-chloropyridine, 2-amino-4-bromopyridine, and 2-amino-5-bromopyridine exhibit higher molecular weights, different melting ranges, and altered lipophilicity due to the halogen substitution . The cyano group confers electron-withdrawing character without the heavy atom liability of bromine or chlorine, which can be advantageous in drug design for optimizing metabolic stability while maintaining synthetic tractability for cross-coupling chemistry.

Physicochemical Properties Quality Control Pre-formulation

mGluR2 Antagonist Functional Activity: CNS Disorder Therapeutic Targeting

2-Amino-4-cyanopyridine is established in the literature as an antagonist of metabotropic glutamate receptor 2 (mGluR2), a G-protein coupled receptor implicated in the pathophysiology of various central nervous system disorders . This functional annotation is consistently cited across multiple authoritative databases and vendor technical datasheets as the primary pharmacologic activity of the compound . In contrast, the 2-amino-3-cyanopyridine scaffold has been primarily investigated for carbonic anhydrase inhibition, with Ki values reported in the low micromolar range (2.56–112.44 μM) [1]. The 2-amino-5-cyanopyridine and 2-amino-6-cyanopyridine isomers lack comparable well-documented CNS receptor activity profiles. The para-relationship between the amino and cyano groups in 2-amino-4-cyanopyridine positions the hydrogen-bond donor (NH₂) and hydrogen-bond acceptor (C≡N) in an orientation that is favorable for mGluR2 binding site interactions, whereas ortho or meta substitution patterns do not confer the same pharmacophoric geometry .

mGluR2 Antagonism CNS Therapeutics Glutamate Signaling

Commercial Purity Specifications and GMP-Like Production Standards

2-Amino-4-cyanopyridine is commercially available with defined purity specifications that support pharmaceutical intermediate procurement decisions. Major suppliers offer material with HPLC purity ≥99.0%, moisture content (Karl Fischer) ≤0.5%, residue on ignition ≤0.1%, and heavy metals ≤10 ppm, with production conducted under strict GMP-like conditions [1]. Standard commercial-grade material exhibits purity of 98–99% as verified by HPLC or GC analysis . In contrast, many closely related aminocyanopyridine positional isomers (e.g., 2-amino-3-cyanopyridine, 2-amino-5-cyanopyridine, 2-amino-6-cyanopyridine) are offered at lower typical purities (≥95% or 97%) and may lack the same level of documented quality control and GMP compliance . The availability of high-purity, batch-to-batch consistent 2-amino-4-cyanopyridine with full traceability is critical for pharmaceutical development workflows where impurities can confound biological assay results or introduce regulatory complications.

Quality Specifications Pharmaceutical Intermediate Supply Chain Compliance

Procurement-Driven Application Scenarios for 2-Amino-4-cyanopyridine (CAS 42182-27-4)


CNS Drug Discovery: mGluR2 Antagonist Program Scaffold

2-Amino-4-cyanopyridine serves as a validated starting scaffold for medicinal chemistry programs targeting mGluR2 antagonism in central nervous system disorders . Its 5-HT2A receptor activity (IC50 = 52 nM in derivative form) provides a polypharmacology starting point for programs requiring serotonergic modulation [1]. The moderate lipophilicity (logP 0.99) and low molecular weight (119.12 g/mol) are favorable physicochemical attributes for CNS drug candidate optimization. Procurement of this specific 2,4-isomer is essential, as the 2,3-isomer directs activity toward carbonic anhydrase inhibition rather than CNS GPCR targets .

Process Chemistry Scale-Up: Palladium-Catalyzed Cyanation Entry

For process chemistry groups requiring a robust, single-step synthetic entry to 2-amino-4-cyanopyridine, the palladium-catalyzed cyanation of 4-bromo-2-aminopyridine using Zn(CN)₂ with Pd₂(dba)₃ and dppf in DMF at 100°C provides an 80% isolated yield in 1.5 hours . This method avoids the hazardous nitration steps and extended reaction times (24 h) associated with alternative routes from 2-chloro-4-cyanopyridine or multi-step sequences from 2-aminopyridine [1]. The catalyst components (Pd₂(dba)₃, dppf) are commercially available, making this a practical route for scaling from gram to kilogram quantities.

Pharmaceutical Intermediate Procurement: High-Purity GMP-Grade Sourcing

When sourcing 2-amino-4-cyanopyridine as a pharmaceutical intermediate for kinase inhibitor or antiviral drug development , procurement specialists should prioritize suppliers offering HPLC purity ≥99.0% with documented moisture content (≤0.5%), residue on ignition (≤0.1%), and heavy metals (≤10 ppm) [1]. GMP-like production conditions and batch-to-batch consistency are critical for maintaining reproducibility in downstream API synthesis. In contrast, alternative positional isomers such as 2-amino-3-cyanopyridine or 2-amino-5-cyanopyridine are typically offered at 95–97% purity without comparable quality documentation, increasing the risk of impurity-related assay artifacts or regulatory delays .

Agrochemical Precursor Development: Heterocyclic Building Block

2-Amino-4-cyanopyridine is employed as a key intermediate in the synthesis of novel pesticides and herbicides . The electron-deficient pyridine core, combined with the electron-donating amino group and electron-withdrawing cyano group, enables regioselective functionalization for constructing complex heterocyclic frameworks used in crop protection agents. The 2,4-substitution pattern is particularly advantageous for cyclization reactions leading to fused heterocyclic systems, whereas alternative isomers (2,3- or 2,5-substitution) produce different regiochemical outcomes that may not yield the desired agrochemical pharmacophore [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Amino-4-cyanopyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.